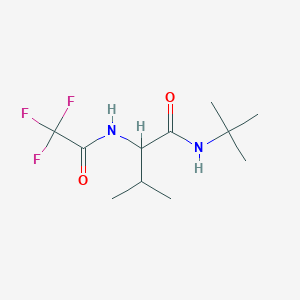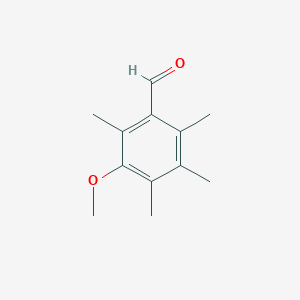
3-Methoxy-2,4,5,6-tetramethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2,4,5,6-tetramethylbenzaldehyde: is an aromatic aldehyde with the molecular formula C12H16O2 . This compound is characterized by a benzene ring substituted with four methyl groups and one methoxy group, along with an aldehyde functional group. It is a derivative of benzaldehyde and is used in various chemical reactions and applications due to its unique structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation or bromomethylation of 2,3,4,5-tetramethoxy-6-methylbenzene using paraformaldehyde and hydrochloric acid (or hydrobromic acid) under solvent-free conditions at temperatures ranging from 40 to 45°C .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Methoxy-2,4,5,6-tetramethylbenzoic acid.
Reduction: 3-Methoxy-2,4,5,6-tetramethylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-Methoxy-2,4,5,6-tetramethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and distribution within the body .
Comparaison Avec Des Composés Similaires
- 2,3,4,5-Tetramethoxy-6-methylbenzaldehyde
- 4-Methoxy-2,3,6-trimethylbenzaldehyde
- 2,3,5,6-Tetramethylbenzaldehyde
Comparison: 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which can significantly influence its reactivity and interactions compared to other similar compounds. For example, the presence of the methoxy group at the 3-position can enhance its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions .
Propriétés
Numéro CAS |
88174-54-3 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3-methoxy-2,4,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-7-8(2)11(6-13)10(4)12(14-5)9(7)3/h6H,1-5H3 |
Clé InChI |
MHUVLAHOXIWNGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)OC)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


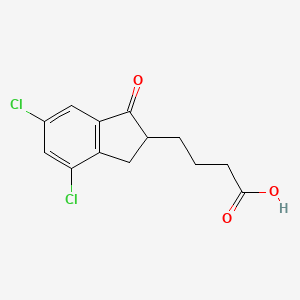
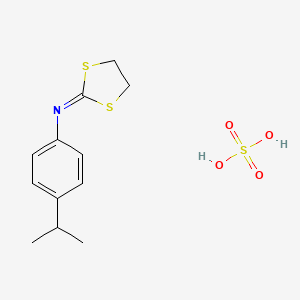
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
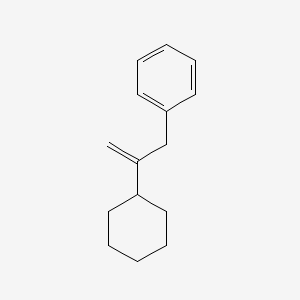
![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
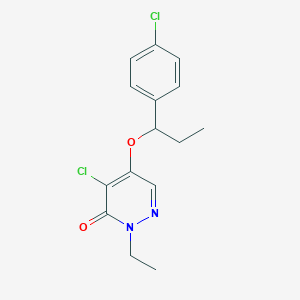

silane](/img/structure/B14398358.png)
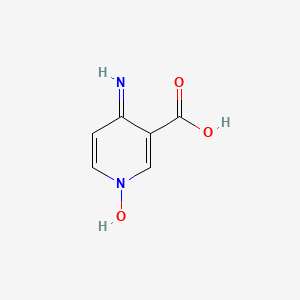
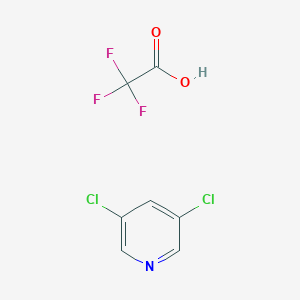
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
